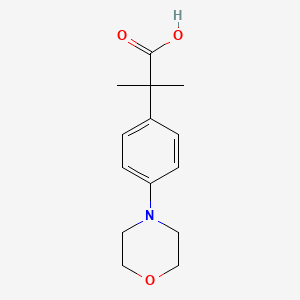

alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid

Descripción general

Descripción

alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid: is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a morpholine ring attached to a benzeneacetic acid moiety .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid typically involves the following steps:

Formation of the Benzeneacetic Acid Moiety: This can be achieved through Friedel-Crafts acylation of benzene with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the morpholine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the benzene ring or the carboxylic acid group, using reducing agents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products:

Oxidation: Oxidized morpholine derivatives.

Reduction: Reduced benzeneacetic acid derivatives.

Substitution: Various substituted benzeneacetic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

The compound is primarily investigated for its potential therapeutic applications. Its structure includes a morpholine ring, which enhances its interaction with biological targets, making it a candidate for drug development. Research has indicated that alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic acid can modulate various biochemical pathways, potentially leading to treatments for diseases such as cancer and neurological disorders.

Case Study: Anticancer Activity

A study published in 2022 examined the anticancer properties of related compounds containing morpholine moieties. The research involved testing these compounds against several human cancer cell lines, including melanoma and breast adenocarcinoma. The results showed that certain derivatives exhibited significant cytotoxic effects, suggesting that this compound may have similar potential .

Organic Synthesis

Synthesis Methods

The compound can be synthesized through various methods, including laboratory-scale and industrial-scale processes. One notable method involves the use of chlorination reactions followed by alkylation with benzene under specific conditions to yield this compound . This synthesis pathway highlights the compound's versatility in organic chemistry.

Applications in Synthesis

Due to its unique structural features, this compound serves as an intermediate in the synthesis of other pharmaceuticals, particularly antihistamines like fexofenadine. Its ability to act as a building block for more complex molecules underscores its importance in medicinal chemistry .

Pharmacological Research

Mechanism of Action

this compound interacts with specific enzymes and receptors in the body. Research indicates that it may inhibit or activate certain enzymatic functions, influencing metabolic pathways relevant to disease treatment. Understanding these interactions is crucial for developing effective drugs based on this compound.

Binding Affinity Studies

Studies have demonstrated that the morpholine ring enhances the binding affinity of this compound to enzyme active sites. This characteristic is essential for designing drugs that require precise targeting of biological pathways.

Mecanismo De Acción

The mechanism of action of alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The morpholine ring plays a crucial role in binding to the active sites of enzymes, while the benzeneacetic acid moiety contributes to the overall stability and specificity of the interaction .

Comparación Con Compuestos Similares

alpha,alpha-Dimethyl-4-(4-piperidinyl)benzeneacetic Acid: Similar structure but with a piperidine ring instead of a morpholine ring.

alpha,alpha-Dimethyl-4-(4-pyrrolidinyl)benzeneacetic Acid: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness:

- The presence of the morpholine ring in alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic Acid provides unique electronic and steric properties, making it more suitable for certain biochemical applications.

- The compound’s specific structure allows for selective interactions with molecular targets, enhancing its effectiveness in research and potential therapeutic applications .

Actividad Biológica

Alpha,alpha-Dimethyl-4-(4-morpholinyl)benzeneacetic acid (commonly referred to as DMBA) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

Chemical Structure and Properties

DMBA is characterized by its unique chemical structure, which includes a dimethyl group and a morpholine moiety. This structure contributes to its biological properties and interaction with various biological targets.

Research indicates that DMBA exhibits multiple mechanisms of action, primarily through its interaction with cellular receptors and enzymes:

- Inhibition of Enzymatic Activity : DMBA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The morpholine group in DMBA allows it to interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Biological Activity Overview

The biological activities of DMBA can be categorized into several key areas:

1. Anticancer Activity

Numerous studies have investigated the anticancer potential of DMBA. For instance:

- In vitro studies have demonstrated that DMBA exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung adenocarcinoma (A-549) cells. The compound's IC50 values indicate significant potency in inhibiting cell viability.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 6.40 |

| A-549 | 22.09 |

These results suggest that DMBA may serve as a promising candidate for the development of new anticancer therapies .

2. Anti-inflammatory Effects

DMBA has also been studied for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Effects

Emerging evidence suggests that DMBA may possess neuroprotective qualities. It has been shown to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

Several case studies highlight the therapeutic potential of DMBA:

- Case Study 1 : A study involving the administration of DMBA in a murine model demonstrated a significant reduction in tumor size compared to control groups. This study emphasized the compound's potential as an adjunct therapy in cancer treatment.

- Case Study 2 : Clinical observations in patients with chronic inflammatory conditions showed improved symptoms following treatment with DMBA, suggesting its efficacy in managing inflammation-related disorders.

Recent Research Findings

Recent investigations have focused on optimizing the pharmacological profile of DMBA:

- Structure-Activity Relationship (SAR) studies have indicated that modifications to the morpholine group can enhance the compound's potency and selectivity against specific cancer types .

- Molecular Docking Studies : Computational analyses have revealed potential binding sites for DMBA on target proteins involved in cancer progression, providing insights into its mechanism of action .

Propiedades

IUPAC Name |

2-methyl-2-(4-morpholin-4-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,13(16)17)11-3-5-12(6-4-11)15-7-9-18-10-8-15/h3-6H,7-10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWDIGPZLDLXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651663 | |

| Record name | 2-Methyl-2-[4-(morpholin-4-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018614-94-2 | |

| Record name | 2-Methyl-2-[4-(morpholin-4-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.